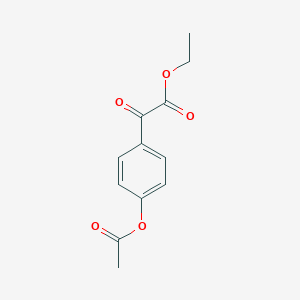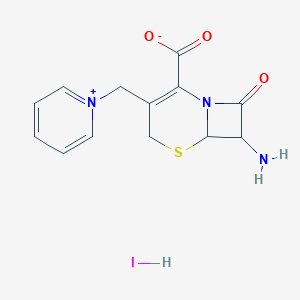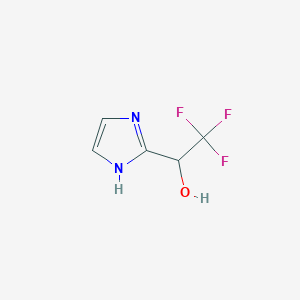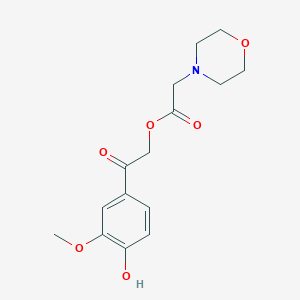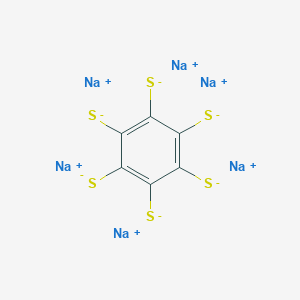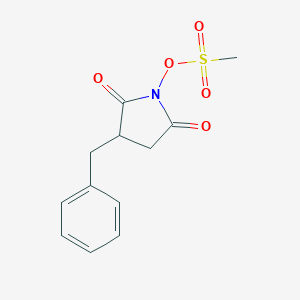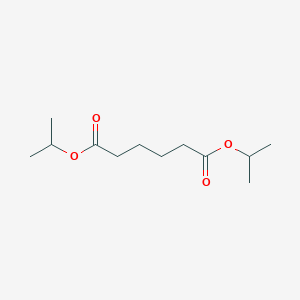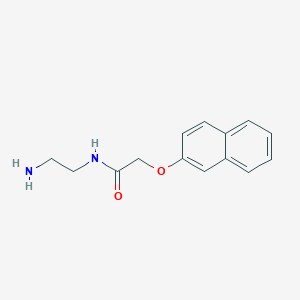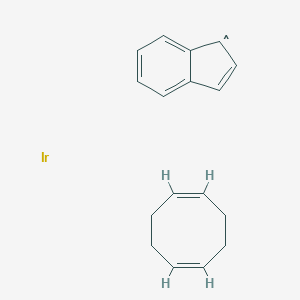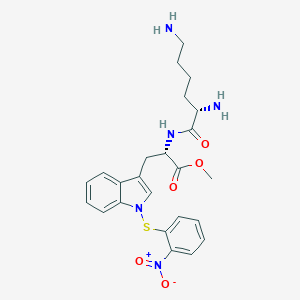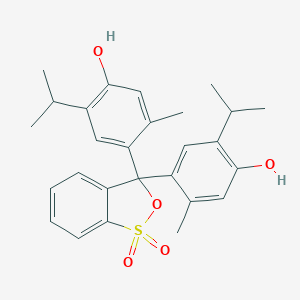
百里酚蓝
描述
Thymol blue, also known as thymolsulfonephthalein, is a brownish-green or reddish-brown crystalline powder used primarily as a pH indicator. It is insoluble in water but soluble in alcohol and dilute alkali solutions. Thymol blue transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6, making it a valuable component in universal indicators .
科学研究应用
Thymol blue is widely used in various scientific research applications:
生化分析
Biochemical Properties
Thymol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules by changing its color in response to the pH of the environment. This interaction is crucial for monitoring and analyzing biochemical processes that involve pH changes. For example, thymol blue can be used to study enzyme kinetics, where the enzyme activity leads to changes in pH, which can be detected by the color change of thymol blue .
Cellular Effects
Thymol blue influences various cellular processes by acting as a pH indicator. It helps in monitoring the pH changes within cells, which is essential for understanding cellular metabolism, cell signaling pathways, and gene expression. The compound’s ability to indicate pH changes makes it valuable in studying cellular environments and their effects on cell function. Thymol blue has been used in research to observe the impact of pH on cellular activities, such as enzyme activity and metabolic processes .
Molecular Mechanism
The molecular mechanism of thymol blue involves its ability to change color based on the pH of the environment. At a molecular level, thymol blue undergoes structural changes that result in different colors at different pH levels. In acidic conditions, thymol blue exists in a red form, while in alkaline conditions, it transitions to a blue form. These color changes are due to the protonation and deprotonation of the compound, which alters its electronic structure and absorption properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thymol blue can change over time due to its stability and degradation. Thymol blue is generally stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can affect its color-changing properties and, consequently, its effectiveness as a pH indicator. Long-term studies have shown that thymol blue maintains its functionality for extended periods when stored properly, but its performance can diminish if not handled correctly .
Dosage Effects in Animal Models
The effects of thymol blue in animal models vary with different dosages. Studies have shown that thymol blue can be used safely at low concentrations, but higher doses may lead to toxic or adverse effects. In animal models, thymol blue has been used to study its impact on various physiological processes, including its role as a pH indicator in biological fluids. It is essential to determine the appropriate dosage to avoid any potential toxicity .
Metabolic Pathways
Thymol blue is involved in various metabolic pathways, particularly those related to pH regulation and monitoring. It interacts with enzymes and cofactors that play a role in maintaining cellular pH balance. The compound’s ability to indicate pH changes makes it valuable in studying metabolic flux and metabolite levels in different biological systems. Thymol blue’s interactions with metabolic pathways help researchers understand the dynamics of cellular metabolism and its regulation .
Transport and Distribution
Thymol blue is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility in alcohol and dilute alkali solutions aids in its distribution within biological systems. Thymol blue’s localization and accumulation within cells are influenced by its interactions with cellular components, which determine its effectiveness as a pH indicator .
Subcellular Localization
The subcellular localization of thymol blue is crucial for its activity and function as a pH indicator. It can be directed to specific compartments or organelles within the cell, depending on the targeting signals and post-translational modifications it undergoes. Thymol blue’s ability to localize within different subcellular regions allows researchers to study pH changes in specific cellular environments, providing insights into the compartmentalization of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Thymol blue can be synthesized by dissolving 0.1 grams of thymol blue in 2.15 milliliters of 0.1 M sodium hydroxide and 20 milliliters of ethanol (95 percent). After the solution is effected, sufficient water is added to produce 100 milliliters .
Industrial Production Methods: A method for preparing water-soluble thymol blue involves dissolving sodium hydroxide in distilled water, slowly adding thymol blue into the alkaline solution, stirring at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours, filtering the mixture to obtain a purple-red liquid, and concentrating the filtrate to obtain dark green crystallized sodium salt .
化学反应分析
Types of Reactions: Thymol blue undergoes acid-base reactions due to its role as a pH indicator. It shows two transition regions: one at pH 1.2–2.8 from red-orange to greenish-yellow, and one at pH 8.0–9.6 from greenish-yellow to blue .
Common Reagents and Conditions: The indicator is typically used in solutions containing sodium hydroxide or other alkaline substances to observe pH changes. It is also used in titrations involving acids like hydrochloric acid, sulfuric acid, and oxalic acid .
Major Products Formed: The major products formed from these reactions are the different colored forms of thymol blue, which indicate the pH of the solution. The color changes are due to the structural changes in the thymol blue molecule at different pH levels .
作用机制
Thymol blue exerts its effects through its ability to change color in response to pH changes. The molecular structure of thymol blue varies with pH, transitioning from a neutral biprotonated form with an open-sulton ring showing red, to a monovalent anion of the pure quinoid form showing yellow, and then to the quinoid-phenolate form showing blue as the pH increases . This color change is due to the alteration in the conjugated system within the molecule, which affects its electronic absorption spectra .
相似化合物的比较
Bromothymol Blue: Used for pH measurements in the range of 6.0 to 7.6.
Phenol Red: Used for pH measurements in the range of 6.8 to 8.4.
Methyl Orange: Used for pH measurements in the range of 3.1 to 4.4.
Thymol blue’s ability to indicate pH changes in both acidic and alkaline ranges makes it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-21-2 (mono-hydrochloride salt) | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058800 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Thymol blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1982 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-61-9 | |
| Record name | Thymol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymol blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


